molecular formula C7H10F2O2 B15238720 Ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate

Ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate

Cat. No.: B15238720
M. Wt: 164.15 g/mol
InChI Key: IJTDZYNZXZMHSE-UHFFFAOYSA-N
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Description

Ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C7H10F2O2 It is a derivative of cyclopropane, characterized by the presence of a difluoromethyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of difluoromethylated alkenes with ethyl diazoacetate in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or thiols

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target. The cyclopropane ring provides rigidity to the molecule, which can influence its overall conformation and reactivity.

Comparison with Similar Compounds

Ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:

    1,1-Difluorocyclopropane derivatives: These compounds share the difluoromethyl group but may differ in the nature of the substituents attached to the cyclopropane ring.

    Cyclopropanecarboxylic acid esters: These compounds have similar ester functional groups but may lack the difluoromethyl group, affecting their chemical properties and applications.

Uniqueness: The presence of both the difluoromethyl group and the cyclopropane ring in this compound makes it unique. The difluoromethyl group enhances the compound’s stability and binding affinity, while the cyclopropane ring provides rigidity and influences its reactivity.

Properties

IUPAC Name

ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-2-11-6(10)7(3-4-7)5(8)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTDZYNZXZMHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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